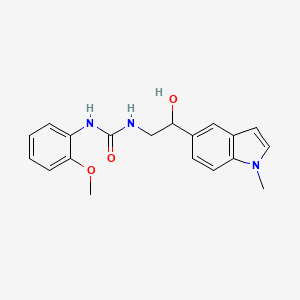
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a complex structure with both indole and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole, 2-methoxyphenyl isocyanate, and ethylene oxide.
Step 1: The first step involves the alkylation of 1-methylindole with ethylene oxide to form 2-(1-methyl-1H-indol-5-yl)ethanol.
Step 2: The hydroxyl group of 2-(1-methyl-1H-indol-5-yl)ethanol is then protected using a suitable protecting group, such as a silyl ether.
Step 3: The protected intermediate is reacted with 2-methoxyphenyl isocyanate to form the urea derivative.
Step 4: Finally, the protecting group is removed to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its indole moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea: Similar structure but with a different substitution pattern on the indole ring.
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.
Uniqueness
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the methoxyphenyl and indole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-10-9-13-11-14(7-8-16(13)22)17(23)12-20-19(24)21-15-5-3-4-6-18(15)25-2/h3-11,17,23H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYSLHIOQXQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
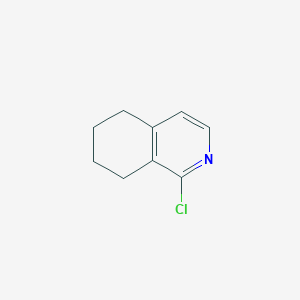
![N-(3-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2845556.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[(2-morpholino-2-oxoethoxy)imino]methyl}malonamide](/img/structure/B2845558.png)
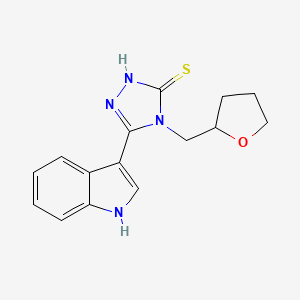
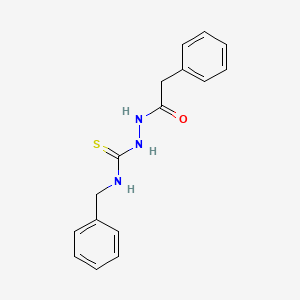
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2845562.png)
![N'-[(4-CHLOROPHENYL)METHYL]-N-(1-PHENYLETHYL)ETHANEDIAMIDE](/img/structure/B2845566.png)
![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)
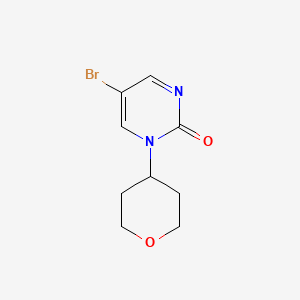
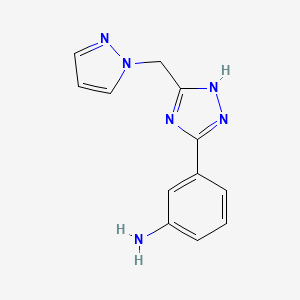
![[5-(3-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2845573.png)
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/new.no-structure.jpg)
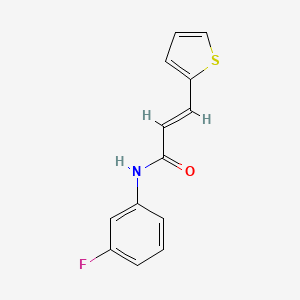
![N-{5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2845577.png)
